molecular formula C11H14N2O3 B1642325 Ethyl 4-aminobenzamidoacetate

Ethyl 4-aminobenzamidoacetate

Cat. No.: B1642325
M. Wt: 222.24 g/mol
InChI Key: FZNPWCSYNNKHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-aminobenzamidoacetate is a benzoate ester derivative characterized by a para-aminobenzamido group attached to an ethyl acetate moiety. Its molecular structure combines aromatic and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via condensation reactions, often involving 4-aminobenzoic acid derivatives and acylating agents in solvents like tetrahydrofuran (THF) under mild conditions . Its applications span drug development, particularly as a precursor for antimicrobial or anti-inflammatory agents, though its specific biological activity remains under investigation.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-[(4-aminobenzoyl)amino]acetate

InChI

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15)

InChI Key

FZNPWCSYNNKHGK-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)N

sequence

XG

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 4-aminobenzamidoacetate belongs to a broader class of substituted benzoates and benzamides. Key structural analogs include:

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structural Differences :
    • Substituents: Contains an acetamido group (CH₃CONH-) at the para position and a hydroxyl group (-OH) at the ortho position.
    • Ester Group: Methyl ester (COOCH₃) instead of ethyl (COOCH₂CH₃).
  • The acetamido group reduces nucleophilicity relative to the free amino group, limiting its reactivity in coupling reactions .
  • Applications : Primarily used in antimicrobial agent synthesis due to its dual functional groups .

4-(4-Substitutedbenzamido)benzoic Acid Derivatives

  • Structural Differences :
    • Carboxylic acid (-COOH) replaces the ethyl ester.
    • Substituents on the benzamido group vary (e.g., halides, methoxy groups).
  • Functional Impact :
    • The carboxylic acid group increases hydrophilicity, favoring use in aqueous-phase reactions.
    • Substituents like halides enhance electronic effects, influencing reactivity in electrophilic substitutions .
  • Applications : Intermediate for anti-cancer and anti-inflammatory drugs due to tunable electronic properties .

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]benzoates

  • Structural Differences: Incorporates a thiazolidinone ring fused with an acetylidene group. Additional methoxy and benzamido substituents.
  • The acetylidene group enables cycloaddition reactions, broadening synthetic utility .
  • Applications : Explored for antiviral and enzyme-inhibitory activities .

Comparative Data Table

Compound Key Functional Groups Ester Group Substituent Position Solubility (Polarity) Primary Applications
This compound -NH₂, -CONH- Ethyl Para Moderate (THF/EtOH) Drug intermediates
Methyl 4-acetamido-2-hydroxybenzoate -OCH₃, -CONHCOCH₃, -OH Methyl Para, Ortho High (Polar solvents) Antimicrobial agents
4-(4-Chlorobenzamido)benzoic acid -COOH, -CONH- (Cl-substituted) None Para Low (Aqueous acidic) Anti-inflammatory synthesis
Ethyl 4-[2-benzamido...]thiazolidinone Thiazolidinone, -CONH-, -COOCH₂CH₃ Ethyl Para Low (DMSO) Antiviral agents

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